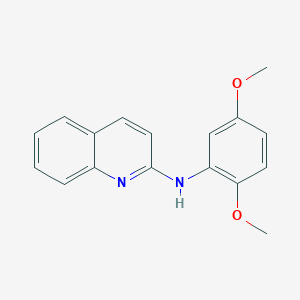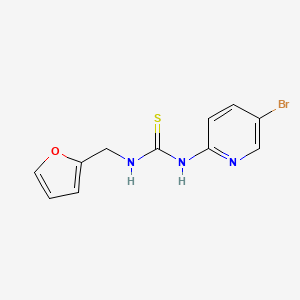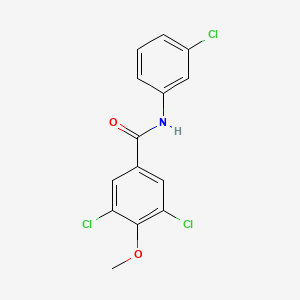![molecular formula C16H18N2O B5813791 N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. MPAA has been studied for its potential use as a drug for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition of protein synthesis leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide. One direction is to further investigate its mechanism of action, as well as its potential use as a treatment for other diseases. Another direction is to develop more efficient synthesis methods for this compound, which could make it more accessible for research purposes. Additionally, more studies are needed to determine the safety and toxicity of this compound in vivo, which could pave the way for its use as a drug in humans.
Synthesemethoden
The synthesis of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide involves the reaction of 4-methylbenzylamine with 4-formylbenzoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is this compound, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide has been studied for its potential use as an anticancer agent. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. The study also showed that this compound induced apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[4-[(4-methylanilino)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-15(8-4-12)17-11-14-5-9-16(10-6-14)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUSJWUREXAAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)

![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)


![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)

![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)

![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)